
3'-Methyl-3,4,5,6-tetrachlorophthalanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid is a complex organic compound with the molecular formula C15H9Cl4NO3 and a molecular weight of 393.056 g/mol . This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to a phthalanilic acid core. It is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid involves several steps. One common method includes the chlorination of phthalanilic acid derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methylation step can be achieved using methyl iodide in the presence of a base like potassium carbonate. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Analyse Des Réactions Chimiques
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and oxidation reactions.
Biology: The compound is utilized in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential pharmaceutical applications includes studying its effects on cellular pathways and its potential as a drug precursor.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid exerts its effects involves interactions with various molecular targets. The chlorine atoms and the methyl group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, altering their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical research .
Comparaison Avec Des Composés Similaires
3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid can be compared with other similar compounds, such as:
2’-Methyl-3,4,5,6-tetrachlorophthalanilic acid: This compound has a similar structure but with the methyl group in a different position, leading to variations in reactivity and applications.
3’,4’-Dimethyl-3,4,5,6-tetrachlorophthalanilic acid:
4’-Ethyl-3,4,5,6-tetrachlorophthalanilic acid: The ethyl group introduces further complexity, affecting the compound’s behavior in chemical reactions and its applications.
These comparisons highlight the uniqueness of 3’-Methyl-3,4,5,6-tetrachlorophthalanilic acid in terms of its specific chemical structure and the resulting properties.
Propriétés
Numéro CAS |
77105-98-7 |
|---|---|
Formule moléculaire |
C15H9Cl4NO3 |
Poids moléculaire |
393.0 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-[(3-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H9Cl4NO3/c1-6-3-2-4-7(5-6)20-14(21)8-9(15(22)23)11(17)13(19)12(18)10(8)16/h2-5H,1H3,(H,20,21)(H,22,23) |
Clé InChI |
RFKCOSGRKIRLOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)


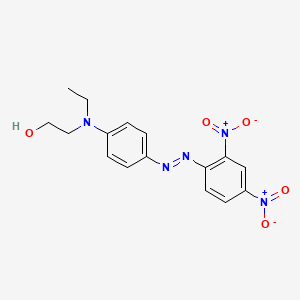
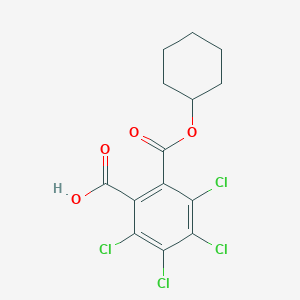
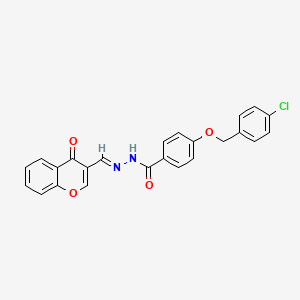
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
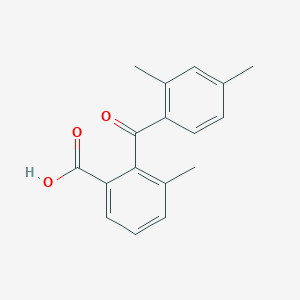
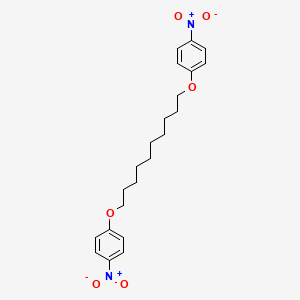
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
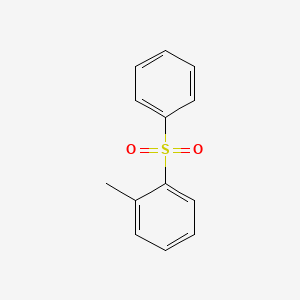
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)
